5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound features a piperazine ring, a pyridine ring, and a pentanamide chain, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Formation of the Pentanamide Chain: The pentanamide chain can be synthesized through the reaction of pentanoic acid with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Pharmaceuticals: It can be used in the development of new pharmaceutical formulations and drug delivery systems.
Chemical Research: The compound can be used as a reagent in organic synthesis and chemical reactions to study reaction mechanisms and pathways.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-5-(3-oxopiperazin-1-yl)pentanoic acid
- N-(pyridin-4-yl)pentanamide
- 3-oxopiperazin-1-yl derivatives
Uniqueness
5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide is unique due to its combination of a piperazine ring, a pyridine ring, and a pentanamide chain. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development in various fields.
Biological Activity
5-oxo-5-(3-oxopiperazin-1-yl)-N-(pyridin-4-yl)pentanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This indicates a complex structure featuring a piperazine moiety, which is often associated with various pharmacological effects.
Biological Activity
1. Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. A study focused on steroid sulfatase inhibitors demonstrated that similar compounds could block estrogen production in cancer cells, particularly in hormone-dependent cancers like breast cancer. The effectiveness of these compounds is attributed to their ability to inhibit steroid sulfatase (STS), an enzyme involved in the synthesis of estrogenic steroids .
2. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways critical for tumor growth. For instance, the inhibition of STS leads to reduced levels of estrogens, thereby limiting the growth signals in estrogen-dependent tumors .
3. Structure-Activity Relationship (SAR)
The SAR analysis shows that modifications in the piperazine and pyridine rings significantly affect the potency and selectivity of the compound against target enzymes. For example, compounds with halogen substitutions on the phenyl rings exhibited enhanced inhibitory activity against STS, with some derivatives showing Ki values as low as 0.02 nM .
Case Studies
- Inhibition Studies : A series of analogs were synthesized and tested for their ability to inhibit STS. The most potent inhibitors demonstrated low cytotoxicity toward normal human dermal fibroblast (NHDF) cells while maintaining high efficacy against cancer cell lines such as ZR-75–1 .
- Kinetic Analysis : The kinetic parameters for selected compounds revealed that those with chlorine substitutions had favorable kinact/KI ratios, indicating efficient irreversible inhibition of STS .
Data Table: SAR Analysis Results
Compound ID | Substitution | Ki (nM) | Kinact/KI (nM⁻¹min⁻¹) | Cytotoxicity (IC50, µM) |
---|---|---|---|---|
19m | Cl at para | 0.02 | 17.5 | >100 |
19v | Cl at meta | 0.05 | 15.0 | >100 |
19w | Br at para | 0.11 | 8.8 | >100 |
Properties
Molecular Formula |
C14H18N4O3 |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
5-oxo-5-(3-oxopiperazin-1-yl)-N-pyridin-4-ylpentanamide |
InChI |
InChI=1S/C14H18N4O3/c19-12(17-11-4-6-15-7-5-11)2-1-3-14(21)18-9-8-16-13(20)10-18/h4-7H,1-3,8-10H2,(H,16,20)(H,15,17,19) |
InChI Key |
HFRLKXIOHRVSME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.